2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol
Description
2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol (CAS: 1594593-29-9, molecular formula: C₁₀H₁₃BrClNO₂) is a synthetic organic compound featuring a propane-1,3-diol backbone substituted with a 4-bromo-2-chlorobenzylamino group. It was synthesized via reductive amination using serinol [(2-aminopropane-1,3-diol)] and a bromo-chlorophenyl aldehyde precursor, yielding a brown oil with a purity range of 36.2–77.7% . Structural confirmation was achieved through NMR, IR, and LC-MS analyses .
Properties
Molecular Formula |
C10H13BrClNO2 |
|---|---|
Molecular Weight |
294.57 g/mol |
IUPAC Name |
2-[(4-bromo-2-chlorophenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C10H13BrClNO2/c11-8-2-1-7(10(12)3-8)4-13-9(5-14)6-15/h1-3,9,13-15H,4-6H2 |
InChI Key |
WCAOOZAFHYYIGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CNC(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 4-bromo-2-chlorobenzylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of 2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or potassium thiocyanate in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Research Implications and Gaps
- Toxicity Profile: highlights the low mammalian toxicity of simpler polyols (e.g., pentaerythritol), but bromo-chloro substituents in the target compound may elevate toxicity risks, necessitating safety studies .
- Optimization: Structural modifications, such as adding sulfonamide or urea groups (as in compounds 8g and 8h from ), could enhance solubility or target specificity .
Biological Activity
2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol, with the molecular formula CHBrClNO, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of halogen atoms (bromine and chlorine) and hydroxyl groups enhances its reactivity and interaction with biological systems, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound contains a propane backbone with hydroxyl (-OH) groups at the first and third carbon positions, and an amino group substituted at the second carbon. The halogen atoms on the phenyl ring contribute to its biological activity through mechanisms such as hydrogen bonding and halogen bonding, which can influence binding affinity to various biological targets.
Antimicrobial Properties
Research indicates that compounds similar to 2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol exhibit notable antibacterial and antifungal activities. For instance, studies have reported that related compounds demonstrate Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| Compound A | 0.0039 | Effective against S. aureus |
| Compound B | 0.025 | Effective against E. coli |
The presence of hydroxyl groups is believed to enhance the interaction with microbial enzymes, thereby inhibiting their activity .
The biological activity of 2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol can be attributed to its ability to form hydrogen bonds with target proteins or enzymes. This interaction may modulate the activity of these proteins, leading to antimicrobial effects. The halogen atoms may also participate in specific interactions that increase binding affinity .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various halogenated compounds, including derivatives of 2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol. The findings revealed that compounds with bromine substitutions exhibited enhanced antibacterial properties compared to their non-halogenated counterparts. The study highlighted that the introduction of bromine significantly improved the inhibitory action against Gram-positive bacteria .
Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship (SAR) of similar compounds indicated that modifications on the phenyl ring could lead to variations in biological activity. For example, compounds with electron-withdrawing groups showed increased potency against bacterial strains compared to those with electron-donating groups .
Synthesis Methods
The synthesis of 2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol can be achieved through multiple methodologies involving nucleophilic substitution reactions or coupling reactions with appropriate precursors. These methods allow for the introduction of functional groups that are crucial for enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
